

alpha-hemolysin structure and function

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An In-depth Technical Guide to the Structure and Function of Staphylococcal **Alpha-Hemolysin**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Staphylococcus aureus α -hemolysin (α -HL), also known as α -toxin, is a potent virulence factor and a canonical example of a β -barrel pore-forming toxin (β -PFT).^[1] Secreted as a water-soluble monomer, α -HL undergoes a series of conformational changes upon binding to susceptible host cell membranes, leading to the assembly of a heptameric transmembrane pore.^{[2][3]} This pore disrupts cellular integrity by causing leakage of ions and small molecules, ultimately leading to cell lysis and death.^[4] Its critical role in the pathogenesis of diseases such as necrotizing pneumonia and skin infections, coupled with its well-defined structure, makes α -HL a significant target for novel therapeutics and a valuable tool in biotechnology, including nanopore sequencing.^{[5][6][7]} This guide provides a comprehensive overview of the molecular structure, mechanism of action, pathogenic role, and key experimental methodologies associated with α -HL.

Molecular Structure

The structure of α -HL has been elucidated in both its monomeric and heptameric forms, revealing a sophisticated mechanism for its transition from a soluble to a membrane-inserted state.

The Water-Soluble Monomer

The α -HL monomer is a 33.2 kDa protein composed of 293 amino acids.^[8] Its structure is predominantly composed of β -strands organized into a β -sandwich "cap" domain and a "pre-stem" region that is poised for a major conformational change.^{[9][8]} A key feature of the monomer is the N-terminal amino latch, which helps maintain the pre-stem in a water-soluble conformation through interactions, including a critical hydrogen bond between Asp45 and Tyr118.^[9] This soluble form is stable in aqueous solution and represents the initial state of the toxin before encountering a target membrane.^[2]

The Heptameric Pore

Upon binding to a target membrane, seven α -HL monomers oligomerize to form a stable, mushroom-shaped heptameric complex.^{[3][5]} This structure has a total length of 100 Å and a diameter of up to 100 Å.^[10] The heptamer consists of three distinct domains:

- Cap Domain: Located on the extracellular side, this large domain is formed by the β -sandwiches of the seven protomers.
- Rim Domain: Protruding from the cap, this domain interacts with the phospholipid head groups of the cell membrane.^[11]
- Stem Domain (β -barrel): This is the transmembrane channel itself. It is a 14-stranded β -barrel, with each of the seven monomers contributing a two-stranded β -hairpin.^{[8][12]} The stem has a hydrophobic exterior that interacts favorably with the lipid acyl chains of the bilayer and a hydrophilic interior that forms the aqueous pore.^[5]

The transition from monomer to heptamer involves a dramatic refolding of the pre-stem region, which extends to form the transmembrane β -barrel.^[8]

Quantitative Data: Structural and Functional Parameters

The physical and electrical properties of the α -HL pore have been extensively characterized.

Table 1: Structural and Physical Properties of α -Hemolysin

Parameter	Value	Reference
Monomer Molecular Weight	33.2 kDa	[8]
Heptamer Molecular Weight	~232.4 kDa	[10]
Pore Internal Diameter	14 Å (1.4 nm) to 26 Å (2.6 nm)	[12] [13]
Limiting Aperture Diameter	~15 Å (1.5 nm)	[14]
Transmembrane Stem Height	~28 Å (2.8 nm)	[5]
Total Heptamer Height	~100 Å (10 nm)	[10]

| Molecular Weight Cutoff | < 2-3 kDa |[\[4\]](#)[\[12\]](#) |

Table 2: Electrophysiological Properties of the α -Hemolysin Pore

Condition	Conductance (nS)	Reference
1 M KCl, +100 mV	~1.0	[15]
1 M KCl, pH 7.4	~1.0	
0.1 M KCl, +100 mV, in DPhPC membrane	~0.8	[16]
0.1 M KCl, +100 mV, in DPhPS membrane	~0.6	[16]
1 M LiCl, pH 7.4	~0.6	

| 1 M CsCl, pH 7.4 | ~1.3 | |

Note: Conductance is voltage-dependent and varies with the type and concentration of electrolyte as well as the lipid composition of the membrane.[\[16\]](#)[\[17\]](#) The channel exhibits weak anion selectivity at neutral pH.[\[10\]](#)

Mechanism of Pore Formation

The assembly of the α -HL pore is a multi-step process involving sequential binding, oligomerization, and insertion events.



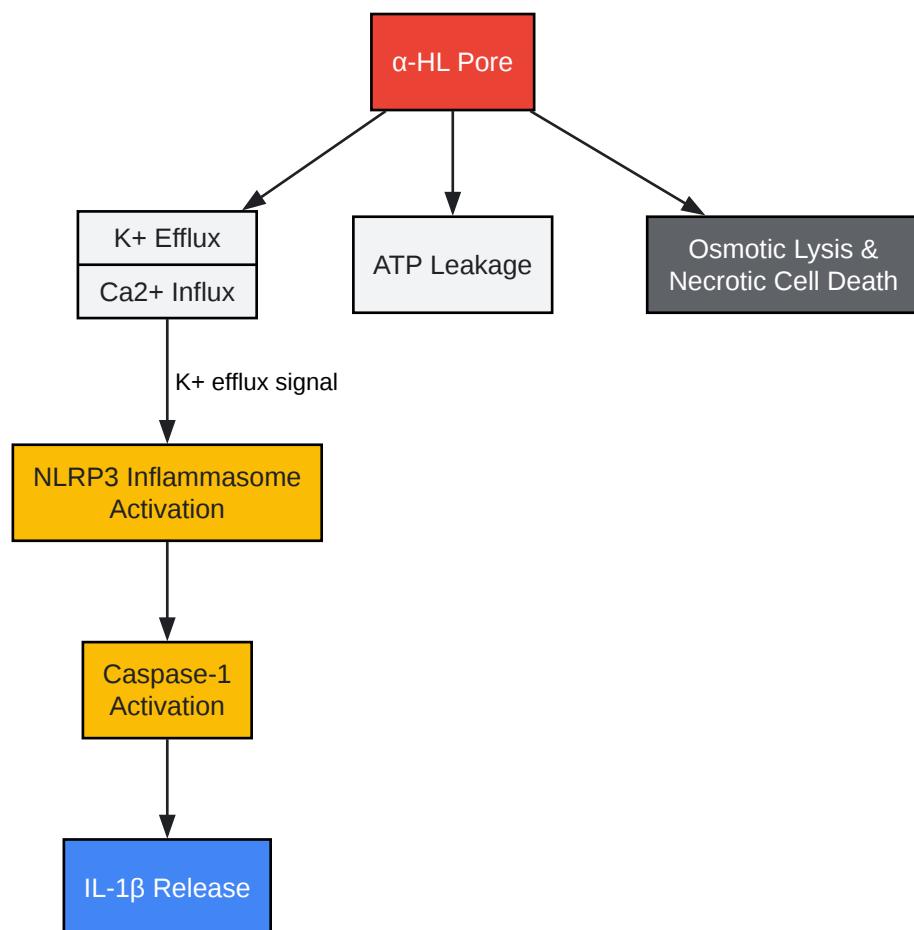
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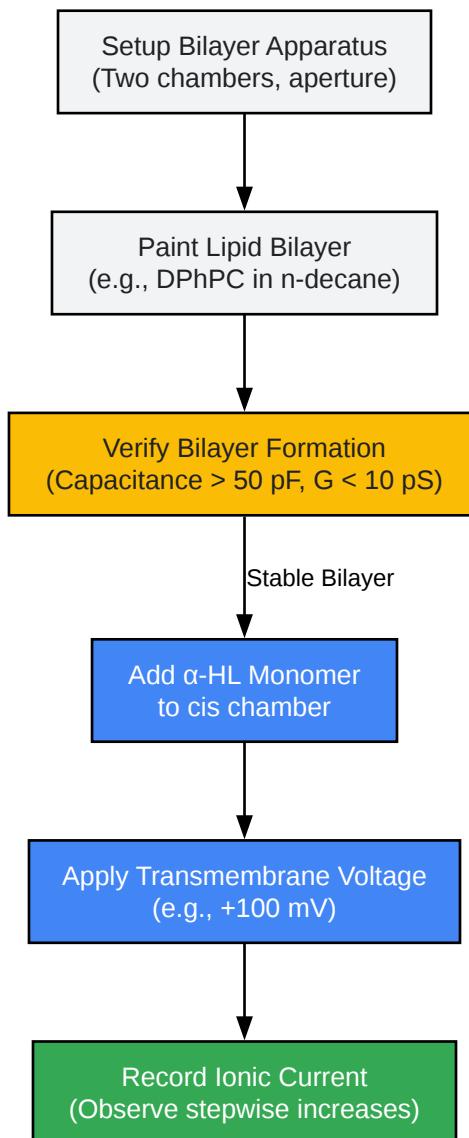
Caption: The step-wise assembly pathway of the α -hemolysin pore.

- **Secretion and Binding:** *S. aureus* secretes α -HL as a soluble monomer.[9] The monomer diffuses to a target cell and binds to the membrane. While a specific high-affinity protein receptor, ADAM10, has been identified, α -HL can also spontaneously assemble on artificial lipid bilayers, particularly those rich in phosphocholine (PC) or sphingomyelin.[7][11][12] The initial interaction is mediated by the rim domain.
- **Oligomerization (Prepore Formation):** Once bound to the membrane, monomers undergo lateral diffusion and oligomerize into a non-lytic heptameric "prepore" intermediate.[18][19] In this state, the cap and rim domains are fully assembled, but the stem-forming region has not yet inserted into the lipid bilayer.[9]
- **Insertion and Pore Formation:** The transition from prepore to the final pore is the rate-limiting and irreversible step. It is triggered by a series of conformational changes, initiated by the release of the N-terminal amino latch, which disrupts a key hydrogen bond (Asp45-Tyr118) holding the prestem in place.[19] This allows the seven β -hairpins (one from each monomer) to unfold and insert into the hydrophobic core of the membrane, forming the stable, transmembrane β -barrel.[19]

Role in Pathogenesis

The formation of α -HL pores is a primary mechanism of host cell injury and a critical contributor to *S. aureus* virulence.





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